
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is structurally similar to ketamine and phencyclidine (PCP) and has been used for scientific research purposes. DCK has shown promising results in the treatment of depression, anxiety, and chronic pain. In
科学的研究の応用
Environmental Toxicity and Remediation Efforts
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, as a compound related to chlorinated solvents and organohalides, has been the subject of various environmental studies. The research focuses on the environmental persistence, toxicity, and potential remediation strategies for chlorophenols and similar organohalide compounds.
Environmental Occurrence and Toxicity : Chlorophenols, to which this compound is structurally related, are known to be persistent environmental pollutants that can accumulate in ecosystems. They are primarily released from industrial processes and agricultural activities. These compounds have been found to exert moderate to considerable toxic effects on mammalian and aquatic life, with long-term exposure being particularly concerning for fish and other aquatic organisms due to their ability to bioaccumulate through food chains. The toxic effects include oxidative stress, immune system disruption, endocrine dysfunction, and at higher concentrations, cell proliferation and cancer promotion in affected organisms (Ge et al., 2017).
Remediation Strategies : Emerging organohalides, akin to this compound, have prompted the development of novel remediation methods. Techniques such as photodegradation, chemical oxidation, and especially bioremediation, have shown promise in degrading these persistent pollutants. Microbial reductive dehalogenation, in particular, offers a potentially effective in situ method for the removal of such contaminants from the environment, focusing on the breakdown of complex organohalides into less harmful substances (He et al., 2021).
Polyvinylpyrrolidone (PVP) in Drug Delivery Systems
Polyvinylpyrrolidone (PVP), a polymer structurally related to this compound through the pyrrolidinyl moiety, has found extensive use in pharmaceutical formulations. PVP serves as a versatile excipient due to its inertness, non-toxicity, and biocompatibility, enhancing the bioavailability and stability of drugs. It has been employed in various delivery systems, including microparticles, nanoparticles, and hydrogels, to improve the delivery and efficacy of both natural and synthetic active compounds (Franco & De Marco, 2020).
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKKJDHEDLAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2748533.png)
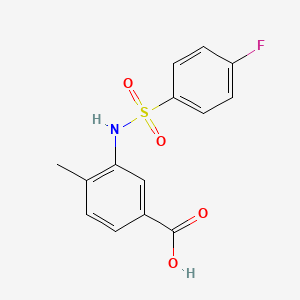
![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)
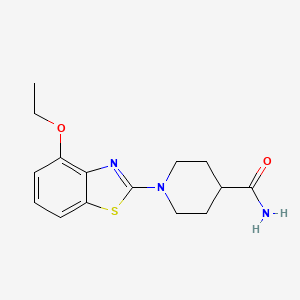

![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)
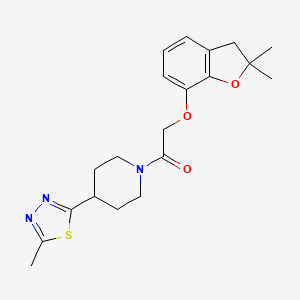
![6-Chloro-2-fluoro-N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2748543.png)
![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2748546.png)
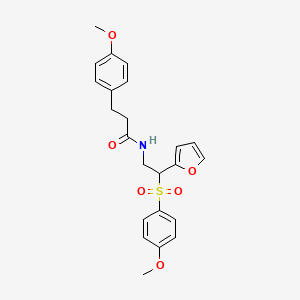
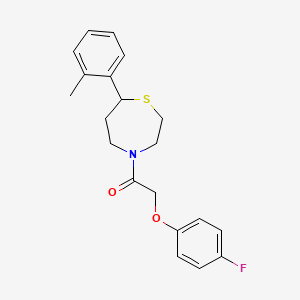
![1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748553.png)